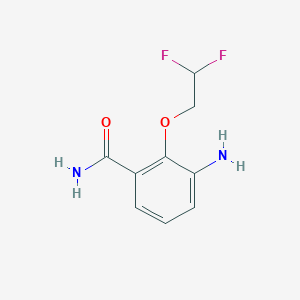

3-Amino-2-(2,2-difluoroethoxy)benzamide

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound this compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards. The molecular structure comprises a benzamide core framework with specific substitution patterns that define its chemical identity and biological activity potential. The compound is registered under Chemical Abstracts Service number 1564662-51-6, providing unambiguous identification in chemical databases and literature.

The molecular formula C9H10F2N2O2 indicates a relatively compact structure containing nine carbon atoms, ten hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 216.19 grams per mole, placing it within the typical range for small molecule pharmaceutical intermediates. The presence of two fluorine atoms in the 2,2-difluoroethoxy substituent introduces significant electronegativity and potential for unique intermolecular interactions.

Structural identification relies heavily on spectroscopic data, particularly high-resolution mass spectrometry analysis. Mass spectrometric studies have confirmed the molecular ion peak at mass-to-charge ratio 217.0783 for the protonated molecular ion, with experimental values showing excellent agreement with theoretical calculations at 217.0778. This close correspondence between predicted and observed mass spectral data validates the proposed molecular structure and confirms the absence of structural impurities.

The International Chemical Identifier string provides detailed connectivity information: InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14). This standardized representation encodes the complete molecular connectivity, including the specific positioning of the amino group at the 3-position, the difluoroethoxy substituent at the 2-position, and the carboxamide functionality. The corresponding InChI Key WVIPRUDHZZUGND-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases.

Table 1: Fundamental Chemical Properties of this compound

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits characteristic features that influence its physical properties and potential biological interactions. While comprehensive single-crystal X-ray diffraction data for this specific compound remain limited in the available literature, computational geometry optimization studies provide detailed insights into the preferred molecular conformation and electronic structure distribution.

The benzamide core adopts a planar configuration, consistent with the aromatic character of the benzene ring and the partial double-bond nature of the carbon-nitrogen bond in the amide functionality. The amino group at the 3-position demonstrates pyramidal geometry around the nitrogen center, allowing for potential hydrogen bonding interactions with neighboring molecules or biological targets. The 2,2-difluoroethoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen ether linkage.

Computational modeling studies using density functional theory methods have revealed important structural parameters for the optimized ground-state geometry. The carbon-oxygen bond lengths in the ether linkage typically range from 1.35 to 1.42 Angstroms, while the carbon-fluorine bonds in the difluoroethyl group exhibit lengths of approximately 1.35 Angstroms, characteristic of strong carbon-fluorine interactions. The planar benzene ring maintains standard aromatic bond distances, with carbon-carbon bonds averaging 1.39 Angstroms.

The dihedral angles between different molecular segments significantly influence the overall three-dimensional shape and potential intermolecular interactions. The angle between the benzene ring plane and the amide group typically remains close to zero degrees due to conjugation effects, while the difluoroethoxy substituent can adopt various rotational conformations depending on crystal packing forces or solvent environment. These conformational preferences directly impact the compound's solubility characteristics and potential binding affinity to biological targets.

Table 2: Computed Structural Parameters for this compound

| Structural Feature | Value | Method |

|---|---|---|

| Carbon-Oxygen (ether) Bond Length | 1.35-1.42 Å | Density Functional Theory |

| Carbon-Fluorine Bond Length | ~1.35 Å | Density Functional Theory |

| Benzene Ring Carbon-Carbon Bonds | ~1.39 Å | Density Functional Theory |

| Amide Planarity Deviation | <5° | Computational Optimization |

| Difluoroethoxy Rotational Barrier | Variable | Conformational Analysis |

Comparative Analysis of Tautomeric Forms via Computational Modeling

Tautomeric equilibria play crucial roles in determining the chemical behavior and biological activity of amino-substituted benzamide derivatives. Computational quantum mechanical studies have provided extensive insights into the relative stabilities and interconversion barriers between different tautomeric forms of related aminobenzamide compounds, offering valuable perspectives on the potential tautomeric behavior of this compound.

The primary tautomeric consideration involves the amino group at the 3-position, which can potentially undergo proton transfer reactions to form imine-like structures. However, the canonical amino form typically represents the most thermodynamically stable tautomer for compounds of this class. Density functional theory calculations on structurally related aminopyridine derivatives have demonstrated that canonical amino structures maintain stability advantages of 10-15 kilocalories per mole compared to alternative tautomeric forms.

The presence of the electron-withdrawing 2,2-difluoroethoxy substituent significantly influences the electronic distribution within the benzene ring, potentially affecting tautomeric equilibria. Fluorine atoms introduce strong inductive effects that can stabilize or destabilize specific tautomeric forms depending on their proximity to tautomerizable functional groups. Computational studies on similar fluorinated aromatic systems suggest that electron-withdrawing substituents generally favor the retention of amino groups in their neutral state rather than promoting proton transfer processes.

Activation energy barriers for potential tautomeric interconversions provide critical information about the kinetic accessibility of different forms under physiological conditions. Studies on comparable aminoaromatic systems have revealed activation barriers ranging from 25 to 45 kilocalories per mole for amino-imine tautomerization processes. These relatively high energy barriers suggest that tautomeric interconversion would be slow under ambient conditions, supporting the predominance of the canonical amino form in most environments.

Water-assisted tautomerization mechanisms represent an important consideration for compounds intended for biological applications. Computational modeling studies have demonstrated that explicit water molecules can significantly reduce activation barriers for proton transfer processes, with one water molecule typically lowering barriers by 15-20 kilocalories per mole, and two water molecules providing additional stabilization of 8-12 kilocalories per mole. These findings suggest that tautomeric equilibria may shift in aqueous environments compared to gas-phase or non-polar solvent conditions.

Table 3: Computed Tautomeric Stability and Activation Parameters

Properties

IUPAC Name |

3-amino-2-(2,2-difluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIPRUDHZZUGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)OCC(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Trichloromethyl Carbonate Intermediate

One of the most established methods involves the use of bis(trichloromethyl)carbonate (triphosgene derivative) as a reagent to facilitate the formation of benzoyl urea derivatives, which can be further transformed into benzamides with difluoroalkoxy groups.

- Starting from 2-amino-3-methylbenzoic acid derivatives, the reaction with bis(trichloromethyl)carbonate under controlled conditions (usually in organic solvents like acetonitrile or toluene) leads to the formation of benzoyl urea intermediates.

- These intermediates are then subjected to nucleophilic substitution with 2,2-difluoroethanol derivatives or halogenated precursors to introduce the difluoroethoxy group.

Suzuki Cross-Coupling for Aromatic Functionalization

The aromatic ring bearing the amino group is often prepared via Suzuki coupling, where a halogenated precursor (e.g., 5-bromo-2-methoxypyridin-3-amine) reacts with boronic acids or esters to install various aromatic substituents, including the difluoroethoxy moiety.

For the difluoroethoxy group, halogenated derivatives such as 2,2-difluoroethyl halides or sulfonates can be coupled to aromatic halides under palladium catalysis.

Direct Nucleophilic Substitution

The 2,2-difluoroethoxy group can be introduced directly through nucleophilic substitution of activated aromatic halides with 2,2-difluoroethanol derivatives, often in the presence of bases like potassium carbonate or cesium carbonate.

This method is advantageous for introducing the difluoroalkoxy chain at specific positions on the aromatic ring, especially when the aromatic precursor contains suitable leaving groups (e.g., halides or sulfonates).

Representative Data Table of Preparation Methods

| Method | Starting Material | Reagents | Reaction Conditions | Key Features | References |

|---|---|---|---|---|---|

| A | 2-Amino-3-methylbenzoic acid derivatives | Bis(trichloromethyl)carbonate | 20–200°C, 1–20 h | Formation of benzoyl urea intermediates | |

| B | Halogenated aromatic precursor (e.g., 5-bromo-2-methoxypyridin-3-amine) | Boronic acids, Pd catalyst | Reflux, 80–120°C | Suzuki cross-coupling for aromatic functionalization | |

| C | Aromatic halides | 2,2-Difluoroethyl halides or sulfonates | Room temperature to 80°C | Nucleophilic substitution for difluoroethoxy group | |

| D | Benzoyl chloride or acid | Amine derivatives | Room temperature, 16–24 h | Amide bond formation |

Research Findings and Notes

Environmental and Safety Aspects: The use of bis(trichloromethyl)carbonate offers a safer alternative to phosgene, reducing toxicity and corrosion issues.

Efficiency and Yield: The one-pot synthesis approach combining benzoyl urea formation and subsequent substitution has demonstrated yields of 87–94%, with milder conditions and shorter reaction times compared to multi-step procedures.

Structural Diversification: The modular approach allows for diverse substitutions on the aromatic core, including difluoroalkoxy groups, which are crucial for modulating pharmacokinetic properties.

Crystallographic Insights: Structural studies have confirmed the binding modes of derivatives with kinase targets, guiding further optimization of the difluoroethoxy substitution to enhance activity and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamide compounds .

Scientific Research Applications

Kinase Inhibition

One of the most significant applications of 3-amino-2-(2,2-difluoroethoxy)benzamide is in the field of kinase inhibition. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in cancer and other diseases. The compound has been studied for its ability to inhibit specific kinases, making it a candidate for developing targeted therapies.

Case Study: Kinase Profiling

Research has indicated that derivatives of this compound can serve as effective inhibitors of various protein kinases. A fragment library based on this compound was synthesized and screened against a panel of kinases, including monopolar spindle 1 (MPS1) and Aurora kinases. Notably, certain derivatives demonstrated significant inhibitory activity with selectivity scores indicating their potential for further development as therapeutic agents .

| Compound | Kinase Target | Inhibition (%) | Selectivity Score |

|---|---|---|---|

| Derivative 1 | MPS1 | >50% | 0.31 |

| Derivative 2 | Aurora A | >50% | 0.38 |

| Derivative 3 | CHK2 | >50% | 0.19 |

Structural Biology Applications

The structural properties of this compound make it a valuable scaffold in structural biology studies. Its ability to form hydrogen bonds and interact with protein targets allows researchers to explore its binding mechanisms and optimize its pharmacological properties.

Fragment-Based Drug Design (FBDD)

FBDD is a strategy that utilizes small molecular fragments to develop larger, more complex drug candidates. The structural characteristics of this compound facilitate its use in FBDD approaches aimed at discovering new inhibitors for various biological targets . The compound's derivatization has led to the identification of novel inhibitors with improved efficacy.

Broader Applications in Biochemistry

Beyond kinase inhibition, this compound is recognized for its versatility as a small molecule scaffold in various biochemical applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and difluoroethoxy moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key differentiators include:

- Amino group placement: Positioned at the 3rd carbon, contrasting with analogs like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid), which features substituents on alternative positions .

Data Table: Key Structural and Functional Comparisons

Key Findings:

Substituent Impact on Bioactivity: Fluorinated groups (e.g., -CF₃ in diflufenican, -OCH₂CF₂H in the target compound) correlate with enhanced herbicidal activity due to increased membrane permeability and target enzyme inhibition . Amino groups at the 3-position (as in the target compound) may improve binding to acetolactate synthase (ALS), a common herbicide target, compared to 2-position amino substituents .

Metabolic Stability: The 2,2-difluoroethoxy group likely reduces metabolic dealkylation rates compared to non-fluorinated ethoxy groups, as seen in etobenzanid’s ethoxymethoxy moiety .

Biological Activity

3-Amino-2-(2,2-difluoroethoxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H11F2N3O and features an amino group, a difluoroethoxy group, and a benzamide moiety. These functional groups contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may modulate enzyme activities or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could alter receptor signaling, affecting cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 6.0 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis.

| Study Type | Findings |

|---|---|

| In vitro | Reduced cell death in oxidative stress models |

| Animal models | Improved cognitive function in Alzheimer's models |

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated significant growth inhibition in HeLa cells with an IC50 value of 5 µM, suggesting its potential as a lead compound for further development . -

Neuroprotection Research :

In a study exploring neuroprotective compounds against oxidative stress-induced neuronal damage, this compound was found to significantly reduce neuronal apoptosis in vitro. The study highlighted its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-(2,2-difluoroethoxy)benzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing precursor compounds (e.g., substituted benzaldehydes) with catalysts like glacial acetic acid in absolute ethanol, followed by solvent evaporation under reduced pressure . For analogs with difluoroethoxy groups, inert gas (N₂ or Ar) is recommended during synthesis to prevent oxidation . Purity optimization (≥98%) can be achieved via recrystallization or column chromatography, as demonstrated for structurally similar difluoroethoxy-pyrimidine derivatives .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Key Techniques :

- Melting Point Analysis : Compare observed values with literature data (e.g., 188–196°C for 2-amino-4-fluorobenzoic acid analogs) to confirm identity .

- Spectroscopic Methods : Use NMR (¹H/¹³C) to verify the difluoroethoxy (-OCH₂CF₂H) group and benzamide backbone. FT-IR can confirm amide C=O stretching (~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity .

Q. What safety protocols are critical for handling and storing this compound?

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation, as recommended for amino-difluoro-benzodioxole analogs .

- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to avoid environmental contamination, following protocols for benzamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing off-target effects?

- Experimental Design :

- Dose Optimization : Conduct dose-response assays (e.g., 0.1–10 mM) to identify thresholds where target inhibition (e.g., enzyme activity) occurs without affecting cell viability, as shown for 3-aminobenzamide in poly(ADP-ribose) synthetase studies .

- Control Groups : Include analogs lacking the difluoroethoxy group to isolate its contribution to activity .

Q. What analytical strategies resolve contradictions in pharmacological data (e.g., inhibitory vs. cytotoxic effects)?

- Approach :

- Metabolic Profiling : Use glucose uptake assays or ATP quantification to distinguish direct target inhibition from secondary metabolic disruptions .

- Structural-Activity Relationship (SAR) Studies : Modify the benzamide core or difluoroethoxy moiety to assess functional group contributions, as seen in herbicide development with 2,2-difluoroethoxy-containing compounds .

Q. How does the difluoroethoxy group influence the compound’s physicochemical and bioactive properties?

- Impact :

- Lipophilicity : The -OCH₂CF₂H group increases logP, enhancing membrane permeability compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, prolonging half-life in vitro .

Q. What advanced techniques validate the compound’s purity and stability under experimental conditions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.